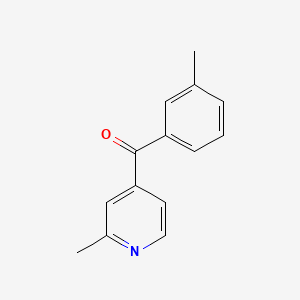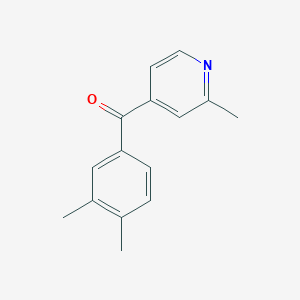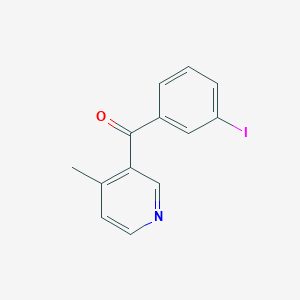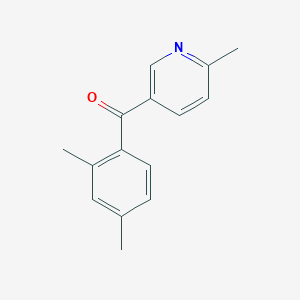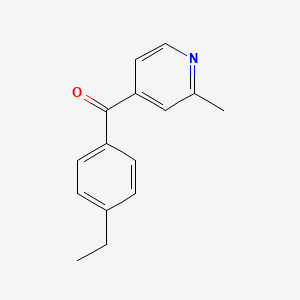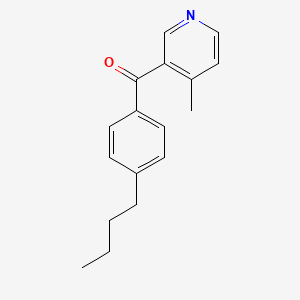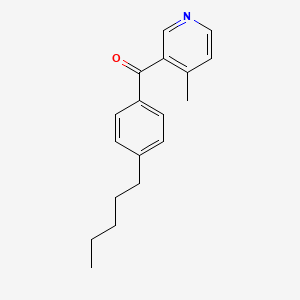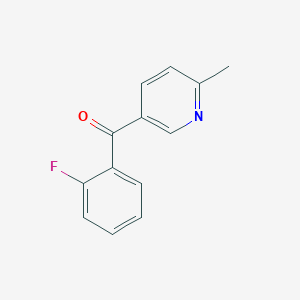![molecular formula C17H14N2O2S B1392310 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 13109-91-6](/img/structure/B1392310.png)
5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one” is a chemical compound that has potential implications in various fields. It is characterized by a molecular weight of 340.4 .
Synthesis Analysis
The synthesis of a similar compound, N′-[(4-hydroxy-3-methoxyphenyl)methylidene]2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . This process was characterized by FTIR, high-resolution ESI (+) mass spectral analysis, 1H, and 13C-NMR .Molecular Structure Analysis
The compound H-AHMB was crystallized in the orthorhombic Pbca space group and studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions . The major interactions H…H, O…H, and C…H cover the Hirshfeld surface of H-AHMB .Chemical Reactions Analysis
The metal complexes [M(AHMB)n] where M = Co(II), Ni(II), Cu(II), and Zn(II) were prepared from metal chlorides and H-AHMB ligand . The bonding was unambiguously assigned using FTIR and UV/vis analysis .科学的研究の応用
Antimicrobial and Anti-Cancer Applications
- Compounds similar to 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one have been synthesized and evaluated for their antimicrobial activity. For instance, Patel et al. (2010) synthesized derivatives that exhibited significant antibacterial activity against various bacteria strains (Patel, Behera, Kumar, & Sinha, 2013).
- Lingappa et al. (2010) reported compounds showing moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa, Sujith, Adhikari, Rai, Vijaynarayana, & Kalluraya, 2010).
- Karayel (2021) conducted a study on benzimidazole derivatives, highlighting their potential anti-cancer activity through molecular docking studies (Karayel, 2021).
Molecular Docking and Structural Analysis
- Al-Hourani et al. (2015) performed molecular docking studies to understand the orientation and interaction of similar molecules in the active site of enzymes, revealing insights into their potential as COX-2 inhibitors (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
- Velikorodov et al. (2017) explored the Hetero-Diels–Alder reaction of related compounds, providing a chemical perspective on the structural properties of these molecules (Velikorodov, Shustova, & Kovalev, 2017).
Synthesis and Characterization
- Patil et al. (2010) synthesized novel derivatives and characterized their chemical structures using spectral methods, contributing to the understanding of the molecular framework of these compounds (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
- Faheem (2018) investigated novel derivatives for their toxicity, tumor inhibition, and other pharmacological potentials, enhancing the knowledge on the multifaceted applications of these compounds (Faheem, 2018).
作用機序
The synthesized ligand H-AHMB and its metal complexes were studied for β-glucuronidase enzyme inhibition . Surprisingly, the metal complexes were found more active than the parent ligand and even the standard drug . Zn-AHMB showed IC50 = 17.3 ± 0.68 µM compared to IC50 = 45.75 ± 2.16 µM shown by d-saccharic acid-1,4-lactone used as standard .
将来の方向性
The better activity by Zn-AHMB implies a zinc-based metallodrug for the treatment of diseases associated with β-glucuronidase enzyme . The DPPH radical scavenging activities were also studied for all the synthesized compounds . The Co-AHMB complex with IC50 = 98.2 ± 1.78 µM was the only candidate to scavenge the DPPH free radicals . This suggests potential future directions in the development of treatments for diseases associated with these enzymes.
特性
IUPAC Name |
5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWTVXPXKVNFDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

